

Levamlodipine Besylate: A Comprehensive Technical Guide on Synthesis and Characterization

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Compound of Interest		
Compound Name:	Levamlodipine besylate	
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Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2][3] It is widely prescribed for the management of hypertension and angina.[3][4] Levamlodipine exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] The (S)-enantiomer possesses approximately 1000 times greater activity than the (R)-enantiomer.[6] This technical guide provides an in-depth overview of the synthesis and characterization of **levamlodipine besylate**, tailored for researchers, scientists, and professionals in drug development.

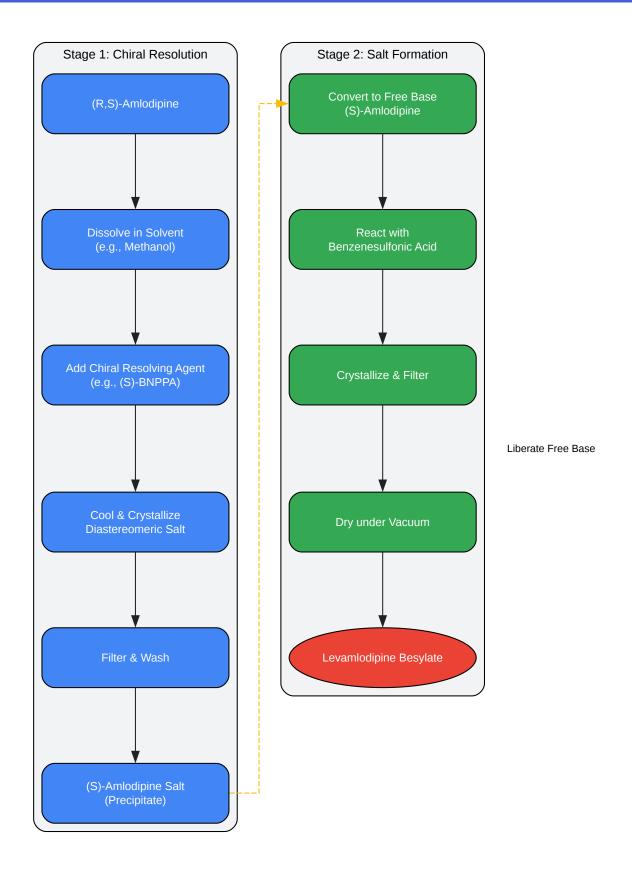
Synthesis of Levamlodipine Besylate

The most common industrial synthesis strategy for **levamlodipine besylate** involves the chiral resolution of racemic (R,S)-amlodipine, followed by the formation of the besylate salt with benzenesulfonic acid.[7][8] This approach avoids the complexities of asymmetric synthesis while providing a high-purity final product.

Synthesis Workflow

The synthesis process can be visualized as a two-stage procedure: chiral resolution of the racemic free base and subsequent salt formation.





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Caption: Synthesis workflow for **Levamlodipine Besylate**.



Experimental Protocol: Chiral Resolution and Salt Formation

The following protocol is a representative example derived from patent literature.[7][8]

Resolution:

- Dissolve (R,S)-amlodipine (e.g., 20.44 g, 0.05 mol) in methanol (150 mL) at room temperature with stirring.
- Add a chiral resolving agent, such as (S)-(-)-2-(benzylamino)-1-phenyl-1-propanol ((S)-BNPPA) (e.g., 11.32 g, 32.5 mmol).
- Warm the mixture to 30-35°C until all materials are completely dissolved.
- Cool the reaction solution to 0-5°C and allow it to crystallize for approximately 7-8 hours.
- Collect the precipitated diastereomeric salt by suction filtration and wash the filter cake with cold methanol (e.g., 2 x 50 mL).

· Salt Formation:

- Add the obtained filter cake to a methanol-water solution (e.g., Vwater:Valcohol = 8:1, 200 mL).
- At a temperature of 30-35°C, add a solution of benzenesulfonic acid (e.g., 4.11 g, 26.0 mmol) in purified water (20 mL).
- Control the temperature at 20-25°C and allow the salt to crystallize for 6-10 hours.
- Collect the product by suction filtration, and wash the filter cake with purified water (e.g., 2 x 50 mL).
- Dry the final product, levamlodipine besylate, under reduced pressure.

Summary of Synthesis Data



Different resolving agents and solvent systems have been reported, leading to variations in yield and purity.

Starting Material	Resolvin g Agent	Solvent System	Molar Yield (%)	Purity (HPLC) (%)	Optical Purity (HPLC) (%)	Referenc e
(R,S)- Amlodipine	(S)-BNPPA	Methanol	42.1 - 45.9	99.72 - 99.85	99.97 - 99.98	[7][8]
(R,S)- Amlodipine	L-Tartaric Acid	DMF/Water	42.24	99.44	99.49	[9]
Levoamlodi pine Base	Benzenesu Ifonic Acid	Ethanol/W ater	80.8	-	-	[10]

Characterization of Levamlodipine Besylate

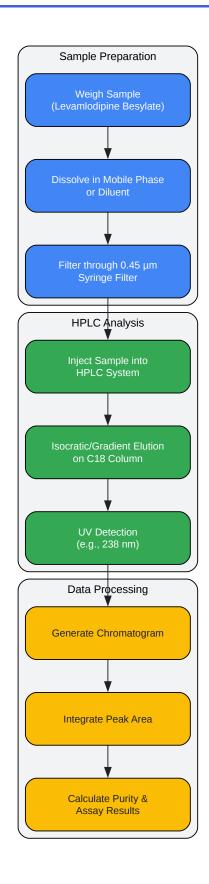
Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized **levamlodipine besylate**. This involves a combination of chromatographic, spectroscopic, and crystallographic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity, potency, and chiral identity of **levamlodipine besylate**.[8][11]

The general workflow for HPLC analysis involves sample preparation, chromatographic separation, and data analysis.





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Caption: General workflow for HPLC analysis.



The following is a representative HPLC method for determining related substances.[11]

- Chromatographic System: High-Performance Liquid Chromatograph.
- Column: Welch Ultimate C18, 4.6 x 250 mm, 5 μm.
- Mobile Phase A: 2.3 g/L Ammonium Acetate solution.
- Mobile Phase B: Methanol.
- Gradient Program:
 - 0-5 min: Linearly change from 55:45 (A:B) to 40:60 (A:B).
 - 5-25 min: Hold at 40:60 (A:B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 238 nm.
- Injection Volume: 20 μL.
- Sample Preparation: Prepare a solution containing approximately 0.25 mg/mL of the sample in the mobile phase.[11]

Various HPLC methods have been published for the analysis of amlodipine and **levamlodipine** besylate.



Parameter	Method 1[11]	Method 2[12]	Method 3 (USP)[13]
Column	Welch Ultimate C18 (4.6x250mm, 5μm)	C18 (3.9x150mm, 5μm)	C18 (e.g., 3.9x300mm)
Mobile Phase	A: 2.3g/L Ammonium Acetate; B: Methanol	Acetonitrile:Methanol: pH 3.0 Buffer (15:35:50)	Triethylamine (pH 3):Methanol:Acetonitril e (50:35:15)
Elution Mode	Gradient	Isocratic	Isocratic
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection	238 nm	237 nm	237 nm
Column Temp.	30°C	Ambient	Ambient

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹)	Assignment	Reference
~3310	N-H stretching	[14]
~3000	O-H stretching	[14]
1676	Carbonyl (C=O) group stretching	[15][16]

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure. While a specific spectrum for pure **levamlodipine besylate** is not readily available, the spectrum of amlodipine besylate is well-characterized and serves as a reference.[5][17] The chiral center at the dihydropyridine ring is a key feature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method used for the quantitative determination of levamlodipine in biological matrices, such as plasma, during pharmacokinetic studies.[18] The molecular weight of **levamlodipine besylate** is 567.05 g/mol (C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S).[19]



Crystallographic Characterization

The solid-state properties of **levamlodipine besylate** are crucial for formulation development. X-ray crystallography provides definitive information about the crystal structure.

A specific crystalline form of **levamlodipine besylate** has been characterized as a hydrate.[20]

Parameter	Value
Molecular Formula	(C20H25CIN2O5)(C6H6O3S)(H2O)1.5
Molecular Weight	594.07
Crystal System	Monoclinic
Space Group	P21
Unit Cell Dimensions	a = 18.04 Å, b = 8.52 Å, c = 18.91 Å, β = 95.82°
Volume (V)	2880.1 ų
Flack Parameter	0.08 (6)

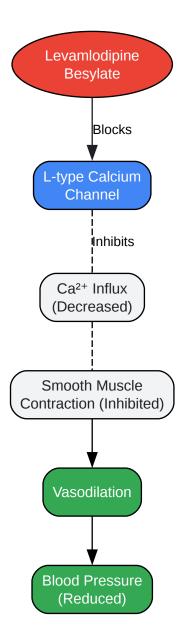
XRPD is used for routine identification of the crystalline form of the drug substance.

2θ Angle (°)
6.70
10.12
12.40
13.36
13.68
17.04
22.46
24.16
Data from a specific crystalline form described in patent CN105111137B.[20]



Pharmacological Profile Mechanism of Action

Levamlodipine is a voltage-dependent L-type calcium channel blocker. By inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells, it causes vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.[2][4]



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Caption: Mechanism of action of Levamlodipine.



Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of the drug. The data below is from bioequivalence studies in healthy subjects following a single 5 mg oral dose.[18]

Parameter	Condition	Value (Mean ± SD)
C _{max} (ng/mL)	Fasted	2.70 ± 0.49
T _{max} (h)	Fasted	6-12
AUC _{0-t} (ng·h/mL)	Fasted	141.32 ± 36.24
AUC₀-∞ (ng·h/mL)	Fasted	157.14 ± 45.65
Biological Half-Life (h)	-	30-50
Bioavailability (%)	-	64-90

C_{max}: Maximum plasma

concentration; T_{max} : Time to reach C_{max} ; AUC: Area under

the curve.[2][18]

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